2-Methyl-3-(trifluoromethyl)phenylacetic acid

Description

Systematic Nomenclature and IUPAC Conventions

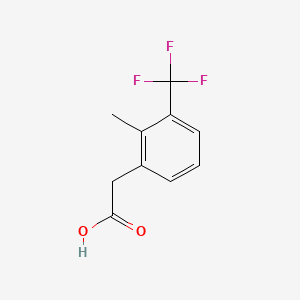

The compound is systematically named 2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid under IUPAC guidelines. This nomenclature reflects:

- A phenyl ring substituted with a methyl group at position 2 and a trifluoromethyl group at position 3 .

- An acetic acid moiety (–CH₂COOH) attached to the phenyl ring’s carbon at position 1 .

The CAS registry number is 1000546-18-8 , and common synonyms include 2-methyl-3-trifluoromethylphenylacetic acid.

Molecular Formula and Stereochemical Considerations

The molecular formula is C₁₀H₉F₃O₂ , with a molecular weight of 218.17 g/mol . Key structural features include:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

$$ ^1\text{H} $$-NMR Chemical Shift Assignments

Key $$ ^1\text{H} $$-NMR signals (δ, ppm, CDCl₃):

| Proton Environment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Methyl (–CH₃) on phenyl ring | 2.30 | Singlet |

| Aromatic protons (positions 4–6) | 7.20–7.50 | Multiplet |

| Acetic acid (–CH₂COOH) | 3.70 | Singlet |

| Carboxylic acid (–COOH) | 12.10 | Broad singlet |

The methyl group at δ 2.30 appears as a singlet due to equivalent protons. The acetic acid protons (δ 3.70) are deshielded by the adjacent carbonyl group.

$$ ^{19}\text{F} $$-NMR Signature Patterns

The trifluoromethyl group (–CF₃) produces a singlet at δ –62.05 ppm (CDCl₃). This chemical shift is characteristic of aryl-trifluoromethyl groups, with minimal coupling due to symmetry.

Infrared (IR) Vibrational Mode Identification

Key IR absorption bands (cm⁻¹):

| Functional Group | Absorption Range | Assignment |

|---|---|---|

| Carboxylic acid O–H | 2500–3500 | Broad, hydrogen-bonded |

| C=O stretch | 1695–1713 | Strong, carboxylic acid |

| C–F stretch (CF₃) | 1100–1200 | Multiple strong bands |

| Aromatic C=C | 1450–1600 | Medium, ring vibrations |

The C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid group, while C–F stretches at 1100–1200 cm⁻¹ are diagnostic for the –CF₃ substituent.

Mass Spectrometric Fragmentation Pathways

Key fragments (m/z) and pathways:

| m/z | Fragment Ion | Pathway Description |

|---|---|---|

| 218 | [M]⁺ | Molecular ion peak |

| 173 | [M–COOH]⁺ | Loss of carboxylic acid group |

| 145 | [C₆H₃CF₃]⁺ | Phenyl–CF₃ fragment |

| 69 | [CF₃]⁺ | Trifluoromethyl group |

The base peak at m/z 173 arises from decarboxylation, while m/z 145 corresponds to the phenyl–CF₃ moiety.

Tables and Data Sources

Properties

IUPAC Name |

2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVYJURFBWJJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)phenylacetic acid typically involves the fluorination of precursor compounds. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

3-(Trifluoromethyl)phenylacetic Acid

- Molecular Formula : C₉H₇F₃O₂

- Molecular Weight : 204.15 g/mol

- Key Differences : Lacks the methyl group at the 2-position, leading to reduced steric hindrance and lower molecular weight. This positional variation may alter binding affinity in biological systems (e.g., receptor antagonism) .

4-Bromo-3-(trifluoromethyl)phenylacetic Acid

Multi-Substituted Phenylacetic Acids

3,5-Bis(trifluoromethyl)phenylacetic Acid

- Molecular Formula : C₁₀H₇F₆O₂

- Molecular Weight : 270.16 g/mol (estimated)

- Key Differences : Dual -CF₃ groups at 3- and 5-positions significantly enhance lipophilicity and metabolic stability. Such compounds are often prioritized in drug discovery for improved pharmacokinetics .

2,4,5-Trifluorophenylacetic Acid

Halogenated Analogs

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic Acid

Comparative Data Table

Impact of Substituents on Properties

- Lipophilicity: -CF₃ groups increase logP values, enhancing membrane permeability. Dual -CF₃ (e.g., 3,5-bis-CF₃) compounds exhibit higher logP than mono-substituted analogs .

- Acidity : Electron-withdrawing groups (e.g., -CF₃, -F) lower pKa, increasing water solubility at physiological pH. For example, 2,4,5-Trifluorophenylacetic acid is more acidic than phenylacetic acid (pKa ~2.5 vs. ~4.8) .

- Biological Activity : In MCH1 receptor antagonist studies, substituent position (e.g., 3-CF₃ vs. 4-CF₃) significantly affects IC₅₀ values. Methyl groups (as in the target compound) may optimize steric fit in binding pockets .

Biological Activity

2-Methyl-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C10H9F3O2. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The biological activity of this compound is largely attributed to its lipophilicity, enhanced by the presence of the trifluoromethyl group. This property allows it to penetrate cell membranes effectively, facilitating interactions with various intracellular targets. The compound has been shown to modulate several biochemical pathways, leading to its observed effects in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, it was found that this compound had a minimum inhibitory concentration (MIC) against several bacterial strains, including E. coli and B. mycoides. For instance, one study reported an MIC value of 4.88 µg/mL against C. albicans .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)phenylacetic acid | Trifluoromethyl group | Moderate antimicrobial activity |

| 3-(Trifluoromethyl)phenylacetic acid | Trifluoromethyl group | Low anti-inflammatory activity |

| This compound | Methyl and trifluoromethyl groups | High antimicrobial and anti-inflammatory activity |

This table highlights that this compound stands out due to its enhanced biological activities attributed to its unique structural features.

Case Study 1: Antimicrobial Efficacy

In a recent study, the efficacy of this compound was evaluated against various pathogens. The compound demonstrated a strong antibacterial effect with an IC50 value lower than that of commonly used antibiotics such as Doxorubicin, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort explored the anti-inflammatory mechanisms of this compound. It was found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli, suggesting its utility in managing inflammatory conditions.

Q & A

Q. What synthetic strategies are employed for preparing 2-Methyl-3-(trifluoromethyl)phenylacetic acid, and what intermediates are critical?

The synthesis of trifluoromethyl-substituted phenylacetic acids typically involves:

- Palladium-catalyzed C–H functionalization : Ligand-directed Pd catalysis enables regioselective introduction of substituents. For example, coordinating groups (e.g., carboxylic acids) can direct metalation to specific positions on the aromatic ring .

- Multi-step functionalization : Starting from pre-substituted benzene derivatives, sequential reactions (e.g., Friedel-Crafts alkylation, halogenation, or nucleophilic trifluoromethylation) may be used. For instance, brominated intermediates (e.g., 2-bromo-4-(trifluoromethyl)phenylacetic acid) are common precursors for coupling reactions .

- Ester hydrolysis : Methyl or ethyl esters of the target acid can be hydrolyzed under basic conditions to yield the final product .

Q. Which analytical methods are most reliable for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and F NMR are critical for confirming the positions of the methyl and trifluoromethyl groups. The electron-withdrawing CF group deshields adjacent protons, while F signals appear as distinct multiplets .

- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity, particularly for distinguishing regioisomers (e.g., ortho vs. meta substitution) .

- Melting point analysis : Comparison with literature values (e.g., 77–101°C for analogous trifluoromethylphenylacetic acids) provides preliminary validation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of trifluoromethylphenylacetic acid derivatives?

Regioselectivity challenges arise due to competing substitution patterns. Strategies include:

- Ligand-directed C–H activation : Palladium catalysts with directing groups (e.g., carboxylic acids) promote selective functionalization at specific positions. For example, the acetic acid moiety in this compound may act as an intrinsic directing group for further modifications .

- Steric and electronic effects : The methyl group at position 2 sterically hinders electrophilic attacks at adjacent sites, while the electron-withdrawing CF group at position 3 directs reactions to electron-rich regions .

Q. What role does the trifluoromethyl group play in modulating electronic properties for material science applications?

The CF group:

- Enhances dipole moments : In perovskite solar cells, trifluoromethylphenylacetic acids act as dipole interlayers, improving hole transport at buried interfaces. The strong electron-withdrawing effect increases the work function of transparent conductive oxides (e.g., ITO), reducing charge recombination .

- Alters surface wettability : Carboxylic acid groups passivate surface defects on substrates, promoting uniform perovskite film growth. The CF group’s hydrophobicity further optimizes interfacial interactions .

Q. How does the methyl group influence the compound’s reactivity in biological systems?

While direct pharmacological data for this compound is limited, analogous structures suggest:

- Metabolic stability : The methyl group may hinder enzymatic degradation by blocking active sites, as seen in pyridine-carboxylic acid derivatives with similar substituents .

- Target binding : Steric effects from the methyl group could enhance selectivity for hydrophobic binding pockets in enzymes or receptors, as observed in kinase inhibitors .

Methodological Considerations

Q. What precautions are necessary when handling this compound in catalytic studies?

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO) and bases, which may decarboxylate the acetic acid moiety .

- Stability : Store under inert conditions (argon or nitrogen) at 2–8°C to prevent hydrolysis or thermal decomposition .

Q. How can computational modeling aid in predicting the compound’s behavior in synthetic or biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.